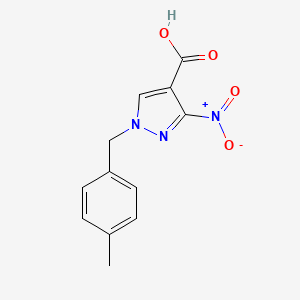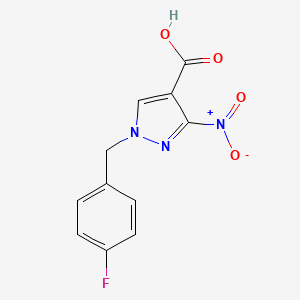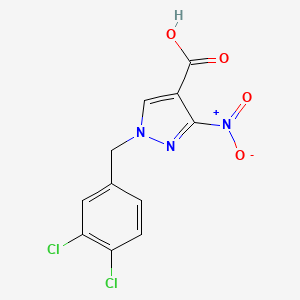
Pyrrolidine-3,4-dicarboxylic acid diethyl ester
Overview
Description
Pyrrolidine-3,4-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolidine-3,4-dicarboxylic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-3,4-dicarboxylic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives : More et al. (2011) developed a synthetic methodology for producing diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which are important intermediates in synthesizing substituted pyrrolines, pyrroles, and pyrrolidines (More et al., 2011).
Acylation for Synthesis of Tetramic Acids : Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, starting from α-amino acid esters (Jones et al., 1990).
Hair Density Improvement : Juchaux et al. (2020) explored the combination of pyridine‐2, 4‐dicarboxylic acid diethyl ester with resveratrol to stabilize hypoxia‐inducible factor 1‐alpha, demonstrating improvement in hair density in female volunteers (Juchaux et al., 2020).
Synthesis of Multifunctional Compounds : Yin and Tan (2003) synthesized multifunctional compounds with pyridine-2,6-dicarboxylic acid, highlighting the versatility of these compounds in various applications (Yin & Tan, 2003).
Potential in Pharmacology : Fontanella et al. (1984) reported the synthesis of compounds starting from the diethyl ester of 2,5-pyrrolidine dicarboxylic acid, with some showing promising anti-anxiety effects (Fontanella et al., 1984).
Chemical Structure Analysis : Meskini et al. (2011) analyzed the structure of a β-amino dicarbonyl compound, which is a functionalized ligand with potential applications in coordination chemistry and catalysis (Meskini et al., 2011).
Polymer Matrix Resins Synthesis : Yang et al. (2004) synthesized polymer matrix resins of poly(pyrrolone-benzimidazole)s containing a pyridine unit, demonstrating applications in materials science (Yang et al., 2004).
Development of Proline Derivatives : Maury and Clayden (2015) focused on converting pyrrolidine-2-carboxylate esters to N'-aryl urea derivatives, showing the potential for synthesizing complex organic compounds (Maury & Clayden, 2015).
Local Anesthetic Activity : Loomis and Spielmeyer (1946) studied the local anesthetic activity and toxicity of di-(β-diethylaminoethyl) ester of 1-benzyl 2, 5-dicarboxy pyrrolidine, highlighting its potential in medical applications (Loomis & Spielmeyer, 1946).
Molecular Properties Study : Duewell (1981) conducted a high-field 1H N.M.R. study of tetrasubstituted pyrrolidines, providing insights into their molecular structures (Duewell, 1981).
properties
IUPAC Name |
diethyl pyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVXAGZGBHPRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3RS,4RS)-pyrrolidine-3,4-dicarboxylic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















